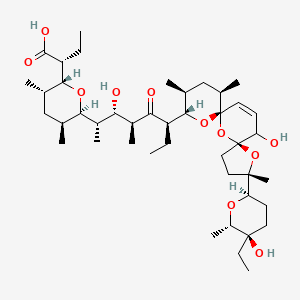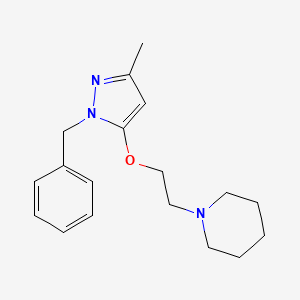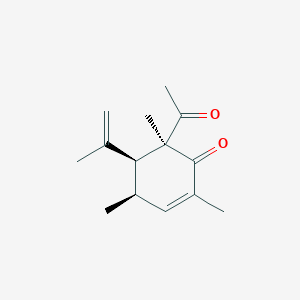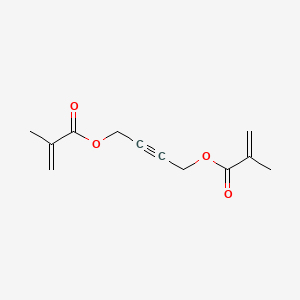
2-(3-Hydroxy-2-methoxycyclopent-2-en-1-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Hydroxy-2-methoxycyclopent-2-en-1-yl)acetonitrile is an organic compound with a unique structure that includes a cyclopentene ring substituted with hydroxy and methoxy groups, as well as an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-2-methoxycyclopent-2-en-1-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a nitrile compound in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxy-2-methoxycyclopent-2-en-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: 2-(3-Oxo-2-methoxycyclopent-2-en-1-yl)acetonitrile.
Reduction: 2-(3-Hydroxy-2-methoxycyclopent-2-en-1-yl)ethylamine.
Substitution: 2-(3-Hydroxy-2-substituted-cyclopent-2-en-1-yl)acetonitrile.
Scientific Research Applications
2-(3-Hydroxy-2-methoxycyclopent-2-en-1-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxy-2-methoxycyclopent-2-en-1-yl)acetonitrile involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the nitrile group can participate in nucleophilic addition reactions, modifying the function of enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-3-methyl-2-cyclopenten-1-one
- 2-Hydroxy-3-methoxy-2-cyclopenten-1-one
- 2-(3-Hydroxy-2-methoxycyclopent-2-en-1-yl)ethanol
Uniqueness
2-(3-Hydroxy-2-methoxycyclopent-2-en-1-yl)acetonitrile is unique due to the presence of both hydroxy and methoxy groups on the cyclopentene ring, along with the acetonitrile group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-(3-hydroxy-2-methoxycyclopent-2-en-1-yl)acetonitrile |
InChI |
InChI=1S/C8H11NO2/c1-11-8-6(4-5-9)2-3-7(8)10/h6,10H,2-4H2,1H3 |
InChI Key |
LZHYKNRFDBBMMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(CCC1CC#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-[3-(4-Fluorophenyl)-[1,2]thiazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]butan-1-one](/img/structure/B13798635.png)





![3,5-Dichloro-2-[3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13798686.png)
![Acetonitrile,[(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]-](/img/structure/B13798688.png)
![(R)-3,3'-Bis[3,5-bis(tert-butyl)-4-methoxyphenyl]-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13798691.png)



